molecular formula C7H6BrClS B12839515 4-Bromo-3-chloro-5-methylbenzenethiol CAS No. 1349718-59-7

4-Bromo-3-chloro-5-methylbenzenethiol

Cat. No.: B12839515
CAS No.: 1349718-59-7
M. Wt: 237.55 g/mol
InChI Key: VTGUHJSCEYLLHH-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-5-methylbenzenethiol is an organosulfur compound with the molecular formula C7H6BrClS It is a derivative of benzenethiol, where the benzene ring is substituted with bromine, chlorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-5-methylbenzenethiol typically involves multiple steps, starting from benzene. One common method includes:

    Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine substituent.

    Chlorination: The brominated benzene is then chlorinated using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine substituent.

    Methylation: The chlorinated and brominated benzene is methylated using methyl chloride (CH3Cl) in the presence of a catalyst such as aluminum chloride (AlCl3) to introduce the methyl group.

    Thiol Introduction: Finally, the thiol group is introduced by reacting the compound with hydrogen sulfide (H2S) in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-5-methylbenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfonic acid or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to remove the halogen substituents using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The halogen substituents can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3)

Major Products Formed

    Oxidation: Sulfonic acid, sulfone

    Reduction: Dehalogenated benzenethiol

    Substitution: Substituted benzenethiol derivatives

Scientific Research Applications

4-Bromo-3-chloro-5-methylbenzenethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Bromo-3-chloro-5-methylbenzenethiol exerts its effects depends on the specific reaction or application. In general, the compound interacts with other molecules through its thiol group, which can form covalent bonds with electrophiles. The halogen substituents can also participate in various chemical reactions, influencing the reactivity and properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-chloro-5-methylbenzene: Lacks the thiol group, making it less reactive in certain types of reactions.

    4-Bromo-3-chloro-5-methylbenzenesulfonic acid: Contains a sulfonic acid group instead of a thiol group, leading to different chemical properties and reactivity.

    4-Bromo-3-chloro-5-methylbenzyl alcohol: Contains a hydroxyl group instead of a thiol group, affecting its reactivity and applications.

Uniqueness

4-Bromo-3-chloro-5-methylbenzenethiol is unique due to the presence of both halogen substituents and a thiol group on the benzene ring. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

1349718-59-7

Molecular Formula

C7H6BrClS

Molecular Weight

237.55 g/mol

IUPAC Name

4-bromo-3-chloro-5-methylbenzenethiol

InChI

InChI=1S/C7H6BrClS/c1-4-2-5(10)3-6(9)7(4)8/h2-3,10H,1H3

InChI Key

VTGUHJSCEYLLHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)Cl)S

Origin of Product

United States

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